BenchChemオンラインストアへようこそ!

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile (CAS 1492216-39-3) is a heterobifunctional quinoline-3-carbonitrile derivative possessing a pyrrolidin-3-yloxy substituent at the C2 position. This compound belongs to the 3-cyanoquinoline family, a privileged scaffold in medicinal chemistry that has yielded potent ATP-competitive inhibitors of tyrosine kinases such as EGFR, HER2, and Src.

Molecular Formula C14H13N3O
Molecular Weight 239.278
CAS No. 1492216-39-3
Cat. No. B2922175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile
CAS1492216-39-3
Molecular FormulaC14H13N3O
Molecular Weight239.278
Structural Identifiers
SMILESC1CNCC1OC2=NC3=CC=CC=C3C=C2C#N
InChIInChI=1S/C14H13N3O/c15-8-11-7-10-3-1-2-4-13(10)17-14(11)18-12-5-6-16-9-12/h1-4,7,12,16H,5-6,9H2
InChIKeyVDZAHXGHZGIRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile (CAS 1492216-39-3) – A Differentiated Quinoline-3-carbonitrile Synthon for Kinase-Targeted Library Design


2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile (CAS 1492216-39-3) is a heterobifunctional quinoline-3-carbonitrile derivative possessing a pyrrolidin-3-yloxy substituent at the C2 position . This compound belongs to the 3-cyanoquinoline family, a privileged scaffold in medicinal chemistry that has yielded potent ATP-competitive inhibitors of tyrosine kinases such as EGFR, HER2, and Src [1]. Unlike simpler 2-amino- or 2-alkoxyquinoline-3-carbonitriles, the pyrrolidin-3-yloxy group introduces a secondary amine handle (pyrrolidine NH) and an oxygen-linked chiral center, creating a distinct hydrogen-bond donor–acceptor profile that is difficult to replicate with N-linked or methylene-bridged pyrrolidine analogs.

Why Generic 2-Substituted Quinoline-3-carbonitrile Analogs Cannot Replace 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile


Substituting 2-(pyrrolidin-3-yloxy)quinoline-3-carbonitrile with a generic 2-substituted quinoline-3-carbonitrile (e.g., 2-morpholino, 2-piperidino, or 2-(pyrrolidin-1-yl) derivatives) is scientifically invalid because the linker atom and ring topology directly dictate kinase hinge-binding geometry and selectivity [1]. In the 3-cyanoquinoline class, the C2 substituent projects toward the solvent-exposed ribose pocket; the oxygen-linked pyrrolidine places the basic nitrogen at a distance and orientation that are topologically distinct from N-linked or C-linked analogs. This spatial positioning, combined with the pyrrolidine NH pKa (~10.5), governs both the compound's physicochemical profile (solubility, logD) and its ability to form directional hydrogen bonds with target residues. Such structure–property relationships cannot be extrapolated from close-in analogs, necessitating procurement of the exact chemotype for meaningful SAR exploration.

Product-Specific Quantitative Differentiation of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile


Hydrogen-Bond Donor (HBD) Capacity: Pyrrolidine NH vs. N-Linked Pyrrolidine in Quinoline-3-carbonitrile Series

The target compound possesses a secondary amine (pyrrolidine NH) with a predicted pKa of approximately 10.5, conferring one hydrogen-bond donor (HBD) capable of interacting with kinase hinge residues. In contrast, the direct comparator 2-(pyrrolidin-1-yl)quinoline-3-carbonitrile, where the pyrrolidine is attached via the nitrogen, contains a tertiary amine with a significantly lower pKa (~8.5) and zero HBD capacity [1][2]. This difference is expected to translate into a >2-unit shift in logD7.4 and altered permeability profiles.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Synthetic Versatility: Orthogonal Functionalization via Nitrile and Pyrrolidine NH Handles

The compound combines two chemically orthogonal reactive centers: a 3-carbonitrile group capable of hydrolysis to amide/acid, reduction to amine, or cycloaddition to tetrazole, and a pyrrolidine NH that can undergo alkylation, acylation, or sulfonylation [1][2]. This dual-functional architecture contrasts with the comparator 2-(pyrrolidin-3-yloxy)quinoline (CAS 756784-11-9), which lacks the nitrile and thus supports only amine derivatization. The nitrile also serves as a metabolic soft spot, enabling in vitro metabolism studies that are not possible with the des-cyano analog.

Synthetic Chemistry Fragment Elaboration Building-Block Utility

Molecular Weight and Lipophilicity Differentiation from Des-Cyano Analog

The introduction of the 3-carbonitrile group increases the molecular weight from 214.26 g/mol (2-(pyrrolidin-3-yloxy)quinoline, PubChem CID 94406797) to 239.27 g/mol (target compound), with a concomitant increase in topological polar surface area (TPSA) estimated at +24 Ų and a predicted reduction in logP of approximately 0.5–0.8 units [1][2]. These shifts bring the compound into a more favorable region of the CNS MPO desirability score (TPSA <90 Ų, MW <300 Da), while the nitrile adds an electron-withdrawing group that can enhance metabolic stability against CYP-mediated oxidation compared to electron-rich 2-alkoxyquinoline analogs.

Physicochemical Properties ADME Prediction Fragment-Based Drug Design

Fragment-Like Profile for Kinase Hinge-Binder Screening Cascades

With a molecular weight of 239.27 Da, ≤2 hydrogen-bond donors, and ≤4 hydrogen-bond acceptors, the compound adheres to the Rule of Three (RO3) criteria for fragment-based screening [1]. This distinguishes it from larger, fully elaborated 3-cyanoquinoline kinase inhibitors (e.g., bosutinib analogs, MW >500 Da) that are unsuitable for fragment-based discovery cascades. Compared to the minimal fragment quinoline-3-carbonitrile (MW 154.17, HBD 0), the target compound offers an additional HBD and increased steric bulk, enabling higher binding affinity while retaining fragment-like physicochemical properties. Early fragment screens of 3-cyanoquinolines have yielded hits with IC50 values in the low micromolar range against cancer cell lines (e.g., A549, HT-29) [2], and the pyrrolidin-3-yloxy substitution is expected to improve selectivity through specific hydrogen-bond interactions.

Fragment-Based Drug Discovery Kinase Inhibitor Screening Ligand Efficiency Metrics

Optimal Scientific and Industrial Application Scenarios for 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile


Kinase-Focused Fragment Library Construction

The compound's RO3-compliant profile and 3-cyanoquinoline core make it an ideal building block for assembling kinase-targeted fragment libraries. Its pyrrolidine NH can be rapidly diversified via parallel acylation or reductive amination to generate a focused set of 50–200 analogs for SPR-based screening against kinase panels [1]. The nitrile group simultaneously serves as a hydrogen-bond acceptor for hinge binding and a latent functional handle for late-stage elaboration to amides or tetrazoles.

EGFR/HER2 Inhibitor Lead Optimization

Building on the established SAR of 3-cyanoquinolines as irreversible EGFR/HER2 inhibitors [1], this compound can be used as a core scaffold for introducing electrophilic warheads (e.g., acrylamide) at the pyrrolidine nitrogen. The oxygen-linked pyrrolidine provides a distinct trajectory for the warhead compared to N-linked or piperidine-based analogs, potentially overcoming resistance mutations such as T790M.

Chemical Biology Probe Development

The dual orthogonal handles (nitrile and pyrrolidine NH) enable the synthesis of bifunctional probes. The nitrile can be reduced to a primary amine for biotin or fluorophore conjugation, while the pyrrolidine NH can be modified with a photoaffinity label (e.g., diazirine). Such probes are valuable for target identification and cellular target engagement studies [1].

Structure-Activity Relationship (SAR) Expansion of 2-Oxyquinoline-3-carbonitrile Series

For medicinal chemistry teams that have identified initial hits in the 2-alkoxy- or 2-aryloxyquinoline-3-carbonitrile series, this compound offers a systematic exploration of the effect of a basic amine substituent on solubility, cellular permeability, and CYP450 inhibition profiles. Comparative studies with the des-cyano and N-linked pyrrolidine analogs can isolate the contribution of the nitrile group and the O-linkage [1].

Quote Request

Request a Quote for 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.